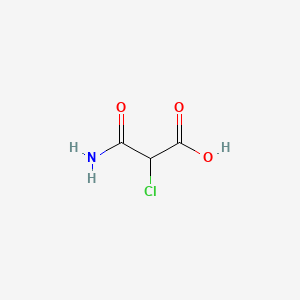

3-Amino-2-chloro-3-oxopropionic acid

Beschreibung

Significance and Research Context of Halogenated Alpha-Keto Amides in Organic Synthesis

The core structure of 3-Amino-2-chloro-3-oxopropionic acid includes a halogenated alpha-keto amide moiety. This class of compounds is recognized for its significant role as versatile synthons in organic synthesis. nih.gov The presence of a halogen at the alpha position to a carbonyl group introduces a reactive site susceptible to nucleophilic substitution, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov

The reactivity of the alpha-carbon in α-haloamides allows them to act as electrophiles, which is a cornerstone of their synthetic utility. nih.gov For instance, they can undergo reactions with various nucleophiles to introduce diverse functional groups. Furthermore, the amide group itself can influence the reactivity of the molecule and can be a precursor to other functional groups. The combination of the halogen and the amide at the alpha position of a carboxylic acid derivative creates a multifunctional platform for complex molecule synthesis.

Overview of the Propionic Acid Backbone as a Versatile Synthetic Scaffold

The propionic acid backbone is a fundamental structural motif found in a vast array of organic molecules, including many pharmaceuticals and natural products. humanjournals.comorientjchem.orgresearchgate.net Its three-carbon chain provides a flexible and robust scaffold upon which various functional groups can be appended, leading to a wide range of chemical and biological activities. humanjournals.comorientjchem.orgresearchgate.net

Aryl propionic acid derivatives, for example, are a major class of non-steroidal anti-inflammatory drugs (NSAIDs), highlighting the significance of this backbone in medicinal chemistry. humanjournals.comorientjchem.orgresearchgate.net The carboxyl group of the propionic acid moiety is crucial for the biological activity of many of these compounds. researchgate.net The versatility of the propionic acid scaffold allows for systematic modifications to tune the properties of the molecule, making it a valuable building block in drug discovery and development. humanjournals.comorientjchem.org

Position within the Broader Family of Alpha-Substituted Carboxylic Acid Derivatives

This compound is a member of the broader family of alpha-substituted carboxylic acid derivatives. The substitution at the alpha-carbon, the carbon atom adjacent to the carboxyl group, is a common strategy in organic synthesis to introduce functionality and create chiral centers. khanacademy.orgyoutube.com

The Hell-Volhard-Zelinsky reaction, a classic method for the α-halogenation of carboxylic acids, underscores the importance of this transformation in providing access to a wide range of α-substituted derivatives. youtube.com These halogenated intermediates can then be converted into other functional groups, such as amino groups, to synthesize α-amino acids. youtube.com The presence of both a chlorine atom and an amino group at the alpha position of a carboxylic acid derivative, as seen in the title compound, suggests its potential as a precursor for the synthesis of non-natural amino acids or other complex, biologically active molecules. The reactivity of the α-carbon in these systems is a key area of study in organic chemistry, with applications ranging from fundamental reaction mechanism studies to the synthesis of complex target molecules. msu.edu

Structure

3D Structure

Eigenschaften

CAS-Nummer |

71501-30-9 |

|---|---|

Molekularformel |

C3H4ClNO3 |

Molekulargewicht |

137.52 g/mol |

IUPAC-Name |

3-amino-2-chloro-3-oxopropanoic acid |

InChI |

InChI=1S/C3H4ClNO3/c4-1(2(5)6)3(7)8/h1H,(H2,5,6)(H,7,8) |

InChI-Schlüssel |

WRTQHIZEMSJYQK-UHFFFAOYSA-N |

Kanonische SMILES |

C(C(=O)N)(C(=O)O)Cl |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 3 Amino 2 Chloro 3 Oxopropionic Acid

Esterification and Subsequent Chlorination Routes (e.g., related methyl esters)

A viable strategy involves the esterification of a suitable amino acid precursor, followed by chlorination. For example, starting from a serine derivative, which contains a hydroxyl group at the beta-position, is a known route for the synthesis of related chloro-amino acids. google.com

A patented method for the synthesis of (R)-methyl 2-amino-3-chloropropanoate hydrochloride starts from D-serine. google.com The process involves two key steps:

Esterification: D-serine is reacted with methanol (B129727) in the presence of thionyl chloride to form the methyl ester hydrochloride. google.com

Chlorination: The resulting D-serine methyl ester hydrochloride is then chlorinated using thionyl chloride in dichloroethane. google.com

This approach provides the methyl ester of a chloro-amino acid, which could then be selectively hydrolyzed to yield the target 3-amino-2-chloro-3-oxopropionic acid. The esterification of amino acids to their corresponding methyl esters is a common procedure, often carried out using reagents like trimethylchlorosilane in methanol at room temperature, which has been shown to be effective for a wide range of amino acids. nih.govresearchgate.net

Table 1: Synthesis of (R)-methyl 2-amino-3-chloropropanoate hydrochloride

| Step | Reactants | Reagents/Solvents | Product |

| 1. Esterification | D-Serine | Methanol, Thionyl chloride | D-Serine methyl ester hydrochloride |

| 2. Chlorination | D-Serine methyl ester hydrochloride | Thionyl chloride, Dichloroethane | (R)-methyl 2-amino-3-chloropropanoate hydrochloride |

Data sourced from patent CN106518695A. google.com

Sequential Hydrogenation and Halogenation Protocols

Another potential synthetic route involves the catalytic hydrogenation of a suitably functionalized precursor followed by a halogenation step. For instance, a precursor containing a carbon-carbon double bond or a nitrile group could be subjected to hydrogenation.

Catalytic hydrogenation is a widely used method for the reduction of various functional groups. tcichemicals.com For example, the catalytic hydrogenation of substituted 2-methyl cyanopyridyl derivatives to the corresponding ethylamine (B1201723) derivatives has been described, demonstrating the reduction of a cyano group in the presence of a halogen on the aromatic ring. google.com While not a direct synthesis of the target molecule, this illustrates the compatibility of catalytic hydrogenation with halogenated compounds.

A hypothetical sequential protocol could involve:

Precursor Synthesis: Formation of an unsaturated precursor, for example, through a Knoevenagel condensation.

Hydrogenation: Selective hydrogenation of a double bond or another reducible group.

Halogenation: Introduction of the chlorine atom at the alpha-position.

The choice of catalyst and reaction conditions would be crucial to ensure the desired selectivity, particularly to avoid the hydrogenolysis of the chloro group if it is introduced early in the synthesis. unive.it

Chemoenzymatic and Biocatalytic Synthesis Routes for Related Compounds

Chemoenzymatic and biocatalytic methods offer sustainable and highly selective alternatives to traditional chemical synthesis. These approaches leverage the catalytic prowess of enzymes and whole microbial cells to perform complex chemical transformations with high enantio- and regioselectivity under mild reaction conditions.

The stereoselective reduction of β-keto esters to their corresponding β-hydroxy esters is a well-established biocatalytic transformation, often yielding products with high optical purity. These chiral hydroxy esters are valuable building blocks for the synthesis of various biologically active molecules. While direct microbial reduction of 2-chloro-3-aryl-3-oxopropionic acid esters is not extensively documented in readily available literature, the principles can be inferred from the reduction of analogous compounds.

Microorganisms such as baker's yeast (Saccharomyces cerevisiae) are known to contain a multitude of oxidoreductases that can catalyze the reduction of a wide array of ketone-containing substrates. researchgate.net For instance, baker's yeast has been successfully employed for the asymmetric reduction of various β-keto esters, producing chiral β-hydroxy esters with moderate to high enantiomeric excess. researchgate.net The stereochemical outcome of these reductions can sometimes be influenced by modifying the substrate or the reaction conditions.

More targeted approaches involve the use of isolated enzymes or engineered microorganisms overexpressing specific reductases. For example, (S)-1-phenylethanol dehydrogenase (PEDH) from the bacterium Aromatoleum aromaticum has been shown to catalyze the enantioselective reduction of a broad spectrum of aromatic ketones and β-keto esters. nih.gov This enzyme, when used as a whole-cell catalyst in Escherichia coli, can convert substrates to almost exclusively one stereoisomer of the corresponding alcohol. nih.gov

A particularly relevant example is the stereoselective microbial reduction of a 2-chloro-3-oxoester, which can be cyclized to form the corresponding cis- or trans-epoxyesters, key intermediates in the synthesis of taxol and taxotere®. researchgate.net This demonstrates the feasibility of using biocatalysts to act on chlorinated keto esters to produce valuable chiral synthons.

Table 1: Examples of Microbial/Enzymatic Reduction of β-Keto Esters

| Substrate | Biocatalyst/Enzyme | Product | Key Finding |

| Various aromatic β-keto esters | (S)-1-phenylethanol dehydrogenase (PEDH) | Chiral aromatic β-hydroxy esters | High enantioselectivity, yielding almost exclusively one stereoisomer. nih.gov |

| Series of β-keto esters | Baker's yeast (Saccharomyces cerevisiae) | Chiral β-hydroxy esters | A versatile and accessible method for generating chiral alcohols with moderate to high enantiomeric excess. researchgate.net |

| α-alkyl-β-keto esters | Endophytic bacteria and yeast | Chiral α-alkyl-β-hydroxy esters | Demonstrates the potential of diverse microbial sources for stereoselective reductions. acs.org |

| 2-chloro-3-oxoester | Microbial reduction | Chiral 2-chloro-3-hydroxyester | The resulting halohydrin can be efficiently cyclized to form valuable enantiopure epoxides. researchgate.net |

α-Keto acids are pivotal intermediates in metabolism and serve as versatile precursors in chemical synthesis. researchgate.net Enzymatic methods for their synthesis and transformation are gaining prominence due to their specificity and mild reaction conditions. mdpi.com These methods often start from amino acids and employ enzymes like oxidases and transaminases.

L-amino acid oxidases (L-AAO) catalyze the oxidative deamination of L-amino acids to produce the corresponding α-keto acids, ammonia, and hydrogen peroxide. nih.gov This approach has been utilized for the preparative biocatalytic synthesis of α-ketoglutaramate from L-glutamine with high purity and yield. nih.gov The hydrogen peroxide byproduct must be removed, typically by catalase, to prevent oxidative decarboxylation of the product. nih.gov

Transamination, the transfer of an amino group from an amino acid to an α-keto acid, is another fundamental biochemical reaction for the synthesis and interconversion of these compounds. libretexts.org This process is catalyzed by aminotransferases (transaminases) and requires pyridoxal (B1214274) phosphate (B84403) (PLP) as a coenzyme. libretexts.org This reversible reaction can be used to synthesize new amino acids from their corresponding α-keto analogs. For instance, studies have shown the synthesis of essential amino acids from their α-keto analogues in perfused rat liver and muscle, highlighting the natural capacity for these transformations. nih.gov

Furthermore, aldolases, such as NahE, have been shown to be robust catalysts for the synthesis of α,β-unsaturated 2-keto acids by condensing pyruvate (B1213749) with a wide range of aldehydes. thieme-connect.comresearchgate.net This demonstrates the potential for enzymatic C-C bond formation to create diverse α-keto acid structures.

The enzymatic synthesis of H-phosphinic analogues of α-ketoglutarate has also been demonstrated, where L-glutamate dehydrogenase (GDH) catalyzes the reversible oxidative deamination of an L-glutamate analogue to its corresponding α-keto acid analogue. mdpi.com This illustrates that enzymes can accommodate modified substrates, suggesting that α-keto acid analogs with features like a chloro-substituent could potentially be synthesized or transformed enzymatically.

Novel Synthetic Strategies for Analogous Alpha-Amino-Alpha-Chloro-Beta-Keto Acids

The direct synthesis of α-amino-α-chloro-β-keto acids presents a significant chemical challenge due to the presence of multiple reactive functional groups on adjacent carbon atoms. However, novel synthetic strategies developed for structurally related α-amino carbonyl compounds can provide valuable insights and potential routes.

A modular and general strategy for the synthesis of α-amino carbonyls has been developed, which relies on the generation of carbamoyl (B1232498) radicals under mild conditions and their subsequent addition to imines. nih.gov This multicomponent reaction allows for the assembly of the α-amino amide framework in a single step from readily available amines and carbonyl compounds. nih.gov While not directly demonstrated for chlorinated keto acids, the modularity of this approach could potentially be adapted.

Another innovative approach involves the synthesis of α,α-diaryl α-amino esters from α-keto esters. acs.org This one-pot protocol proceeds through the in situ formation of a Kukhtin–Ramirez intermediate, followed by sequential electrophilic arylation and SN2 displacement by an amine. acs.org This strategy effectively installs both an aryl and an amino group at the α-position of an ester. Adapting such a methodology to introduce a chlorine atom would require a different, yet conceptually similar, multi-bond-forming strategy.

The synthesis of cyclopropyl (B3062369) amino acids from γ-chloro-α-imino esters via base-induced cyclization also showcases a strategy involving a halogenated imino ester intermediate. acs.org This highlights the use of halogenated precursors in the synthesis of constrained amino acid derivatives.

Reactivity Profile and Transformational Chemistry of 3 Amino 2 Chloro 3 Oxopropionic Acid

Electrophilic Reactivity of the Oxo Group

The structure of 3-Amino-2-chloro-3-oxopropionic acid contains two carbonyl groups: one in the carboxylic acid moiety and the other in the amide functional group. The carbon atoms of these carbonyl groups are electrophilic in nature, making them susceptible to attack by nucleophiles. The reactivity of these sites is influenced by the electronic effects of the attached groups. The carboxylic acid's carbonyl is part of a resonance-stabilized system, and its reactivity can be enhanced by protonation of the hydroxyl group under acidic conditions, which increases the electrophilicity of the carbonyl carbon.

Similarly, the amide carbonyl's reactivity is tempered by the electron-donating character of the adjacent nitrogen atom. However, it can still undergo reactions typical of amides, such as hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Nucleophilic Substitution Reactions at the Alpha-Chloro Center

The presence of a chlorine atom at the alpha position to a carbonyl group is a key structural feature that dictates a significant portion of the compound's reactivity. This alpha-chloro center is electrophilic and is prone to nucleophilic substitution reactions.

The displacement of the chloride ion by nitrogen-based nucleophiles is a theoretically viable pathway for the derivatization of this compound. Reactions with primary and secondary amines could lead to the formation of alpha-amino acid derivatives. The general mechanism would involve the nucleophilic attack of the amine on the carbon atom bearing the chlorine, proceeding through a classic SN2-type mechanism.

Table 1: Hypothetical Amination Reactions

| Nucleophile | Potential Product |

| Ammonia | 2,3-diamino-3-oxopropionic acid |

| Primary Amine (R-NH2) | 2-(Alkylamino)-3-amino-3-oxopropionic acid |

| Secondary Amine (R2-NH) | 2-(Dialkylamino)-3-amino-3-oxopropionic acid |

It is important to note that the reaction conditions, such as solvent and temperature, would need to be carefully optimized to achieve the desired transformation and minimize potential side reactions.

Analogous to amination, the alpha-chloro group is expected to be susceptible to substitution by sulfur nucleophiles. Thiol-based reagents, such as thiols (R-SH) or thiolate salts (R-S-), could be employed to introduce a sulfur-containing moiety at the alpha position. These reactions are anticipated to proceed readily, given the good nucleophilicity of sulfur compounds and the stability of the departing chloride ion.

Table 2: Potential Thiolation Reactions

| Nucleophile | Potential Product |

| Hydrogen Sulfide (H2S) | 2-Mercapto-3-amino-3-oxopropionic acid |

| Thiol (R-SH) | 2-(Alkylthio)-3-amino-3-oxopropionic acid |

Redox Chemistry: Oxidation and Reduction Pathways

The functional groups within this compound allow for a range of oxidation and reduction transformations.

While the carboxylic acid and amide groups are in relatively high oxidation states, the molecule could potentially undergo oxidative transformations at other positions, though such reactions are not commonly reported for this specific structure. Strong oxidizing agents might lead to degradation of the molecule.

The reduction of the alpha-chloro group to a hydroxyl group represents a plausible transformation. This could potentially be achieved using various reducing agents, such as sodium borohydride, although the reactivity of the carboxylic acid and amide groups would need to be considered. A successful reduction would yield 3-amino-2-hydroxy-3-oxopropionic acid. This transformation would provide a synthetic route to alpha-hydroxy amide derivatives.

Tautomerism and Isomerization Phenomena (e.g., Keto-Enol)

Like other β-dicarbonyl compounds, this compound is expected to exhibit keto-enol tautomerism. libretexts.orgchemistrysteps.com Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. researchgate.net In this case, the equilibrium would exist between the keto form (this compound) and its corresponding enol form.

The keto-enol tautomerization is a dynamic equilibrium, and the position of this equilibrium is influenced by several factors, including the solvent and the electronic nature of the substituents. researchgate.netmasterorganicchemistry.com For instance, in polar aprotic solvents, the keto form of β-ketoamides is often favored, while non-polar solvents can favor the enol form. researchgate.net The presence of the electron-withdrawing chlorine atom at the α-position is expected to influence the acidity of the α-proton, potentially affecting the ease of enolization. wikipedia.org

The enol form can exist as either the (Z)- or (E)-isomer, with intramolecular hydrogen bonding often favoring one isomer over the other. The study of related β-ketoesters has shown that the enol form can be the more stable tautomer in some cases. researchgate.net

Table 1: Expected Tautomeric Forms of this compound

| Tautomeric Form | Structure | Key Features |

| Keto Form | Contains a ketone and a carboxylic acid. | |

| Enol Form (Z-isomer) | Contains an enol and may be stabilized by intramolecular hydrogen bonding. | |

| Enol Form (E-isomer) | Contains an enol; its stability relative to the Z-isomer depends on steric and electronic factors. |

Note: The structures are representations of the expected tautomers.

Condensation Reactions with Aromatic Aldehydes (by analogy with related compounds)

The acidic α-proton in this compound, situated between two carbonyl groups, makes it a candidate for condensation reactions with aldehydes, particularly aromatic aldehydes. latech.edu These reactions, such as the Knoevenagel or Claisen-Schmidt condensations, typically proceed via the formation of an enolate intermediate in the presence of a base. latech.edu

By analogy with other active methylene (B1212753) compounds, the reaction of this compound with an aromatic aldehyde (ArCHO) in the presence of a suitable base would be expected to yield an α,β-unsaturated product. The initial aldol-type adduct could subsequently undergo dehydration to afford the final condensed product.

The general mechanism would involve the deprotonation of the α-carbon to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. latech.edu Subsequent protonation and elimination of a water molecule would lead to the formation of a new carbon-carbon double bond.

Table 2: Plausible Condensation Reaction with an Aromatic Aldehyde

| Reactants | Catalyst/Conditions | Expected Product |

| This compound + Aromatic Aldehyde | Base (e.g., piperidine, pyridine) | 2-Amino-3-aryl-2-chloro-3-oxopropenoic acid |

Note: The specific product and reaction efficiency would depend on the reaction conditions and the nature of the aromatic aldehyde.

Research on the condensation of amides with carbonyl compounds supports the feasibility of such transformations. acs.orgresearchgate.net

Derivatization Strategies for Functional Group Modification

The multiple functional groups in this compound offer several avenues for derivatization to modify its properties and create new molecules. nih.gov

Carboxylic Acid Group: The carboxylic acid moiety can undergo standard transformations such as esterification to form the corresponding esters. This can be achieved by reacting with an alcohol in the presence of an acid catalyst. Amide formation is also possible through reaction with an amine using a suitable coupling agent.

Amide Group: The primary amide can be N-alkylated or N-acylated under appropriate conditions. However, the reactivity might be influenced by the adjacent α-chloro and carboxylic acid groups. Hydrolysis of the amide to the corresponding carboxylic acid could also be achieved under acidic or basic conditions, although this might compete with other reactions.

α-Chloro Group: The chlorine atom at the α-position is an electrophilic center and can be displaced by various nucleophiles. wikipedia.org This allows for the introduction of a wide range of functional groups at this position. For example, reaction with an amine could lead to the corresponding α-amino derivative.

Combined Transformations: It is also conceivable to perform transformations involving multiple functional groups. For instance, reaction with a binucleophile could lead to the formation of heterocyclic structures.

Table 3: Potential Derivatization Reactions

| Functional Group | Reagent/Condition | Potential Product |

| Carboxylic Acid | Alcohol, Acid Catalyst | Ester derivative |

| Carboxylic Acid | Amine, Coupling Agent | Amide derivative |

| Amide | Alkyl Halide, Base | N-Alkyl amide derivative |

| α-Chloro | Nucleophile (e.g., R-NH₂) | α-Substituted derivative |

These derivatization strategies highlight the potential of this compound as a versatile scaffold in the synthesis of more complex molecules. The reactivity of α-haloamides is a subject of ongoing research, with applications in the formation of various cyclic and acyclic compounds. nih.gov

Advanced Applications in Organic Synthesis and Bioactive Molecule Development

Precursor Role in Complex Organic Molecule Construction

The reactivity of the carbonyl groups and the labile chlorine atom in 3-amino-2-chloro-3-oxopropionic acid makes it a hypothetical precursor for the construction of various heterocyclic systems and peptide-like structures.

Synthesis of Heterocyclic Compounds (e.g., pyrazoles, triazoles, thiazolidine (B150603) derivatives)

While direct literature on the use of this compound for the synthesis of pyrazoles, triazoles, and thiazolidine derivatives is scarce, its structural motifs suggest a high potential for such applications based on established synthetic routes with analogous compounds.

Pyrazoles: The classical Knorr synthesis of pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.gov Given that this compound contains a β-keto amide functionality, it could theoretically react with hydrazines to form pyrazole (B372694) derivatives. The reaction would likely proceed through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration. The presence of the chloro group at the α-position could influence the regioselectivity of the reaction and potentially offer a handle for further functionalization of the resulting pyrazole ring. The synthesis of 3-aminopyrazoles from β-ketonitriles and hydrazine has been reported, suggesting the feasibility of using β-keto amides for similar transformations. nih.govresearchgate.net

Triazoles: The synthesis of 1,2,4-triazoles can be achieved through various methods, including the reaction of hydrazides with compounds containing a reactive carbonyl group. ctppc.orgnih.gov By analogy, the carboxylic acid or amide functionality of this compound or its derivatives could be envisioned to participate in cyclization reactions to form triazole rings. For instance, conversion of the carboxylic acid to a hydrazide, followed by reaction with a one-carbon synthon, could lead to the formation of a triazole ring. The versatility of triazole synthesis from various precursors is well-documented, supporting the potential utility of this scaffold. nih.gove3s-conferences.org

Thiazolidine Derivatives: Thiazolidine rings are commonly synthesized by the condensation reaction of a compound containing a carbonyl group and an amine with a thiol-containing compound, such as thioglycolic acid. nih.gov The ketone functionality within this compound could serve as the carbonyl component in such a reaction. The reaction of an amine, a carbonyl compound, and thioglycolic acid is a well-established method for producing thiazolidinone derivatives. nih.gov The presence of the amino and carboxylic acid groups on the this compound scaffold could be either protected prior to the thiazolidine ring formation or could participate in the reaction, leading to more complex, fused heterocyclic systems.

| Heterocycle | General Synthetic Precursors | Potential Role of this compound |

| Pyrazoles | 1,3-Dicarbonyl compounds, Hydrazines | Acts as the 1,3-dicarbonyl equivalent. |

| Triazoles | Hydrazides, Carboxylic acid derivatives | Can be converted to a hydrazide or other reactive intermediates. |

| Thiazolidines | Carbonyl compounds, Amines, Thioglycolic acid | Provides the carbonyl component for the cyclization reaction. |

Intermediate in Peptide Synthesis and Peptide Mimetics (by analogy)

The bifunctional nature of this compound, possessing both an amino and a carboxylic acid group, makes it an intriguing, albeit non-standard, amino acid analogue for peptide synthesis.

By analogy to other modified amino acids, it could be incorporated into peptide chains to introduce unique structural and functional properties. The chloro-substituent at the α-carbon would likely influence the conformational preferences of the resulting peptide and could serve as a site for post-synthetic modification. The synthesis of peptides containing oxo amino acids has been reported, highlighting the interest in incorporating such functionalities to introduce additional hydrogen bonding opportunities. derpharmachemica.com While standard solid-phase peptide synthesis (SPPS) protocols would require appropriate protection of the reactive carbonyl and carboxylic acid groups, the incorporation of such a residue could lead to the development of peptide mimetics with altered biological activities and stabilities. researchgate.netrsc.org

Development of Potential Pharmacological Agents and Bioactive Compounds

The structural features of this compound suggest that its derivatives could be explored for various pharmacological activities.

Strategies for Incorporating the Scaffold into Drug Candidates

The this compound scaffold can be incorporated into larger molecules to create novel drug candidates. This can be achieved by utilizing its reactive functional groups for conjugation with other pharmacophores. For example, the carboxylic acid can be converted to an amide or ester, linking it to other bioactive moieties. Similarly, the amino group can be acylated or alkylated. The α-chloro ketone provides a reactive handle for nucleophilic substitution reactions, allowing for the introduction of a wide range of substituents. This versatility makes it a potentially valuable scaffold in medicinal chemistry for the generation of compound libraries for high-throughput screening. The concept of using versatile small molecule scaffolds for drug discovery is a well-established strategy. cymitquimica.com

Exploration of Derivatives for Enhanced Bioactivity (e.g., potential antimicrobial and anti-inflammatory activity)

Potential Antimicrobial Activity: The presence of a halogenated carbonyl moiety in derivatives of this compound suggests a potential for antimicrobial activity. Many biologically active compounds containing α-chlorocarbonyl groups have been reported to exhibit antimicrobial properties. researchgate.net The synthesis of various benzamide (B126) and other amide derivatives has led to compounds with significant antibacterial and antimicrobial activities. ctppc.orgresearchgate.net By analogy, derivatization of the amino and carboxylic acid groups of this compound could lead to novel compounds with potential efficacy against various microbial pathogens. The antimicrobial activity of chalcones containing a chlorine atom has also been demonstrated, further supporting the potential of chlorinated carbonyl compounds as antimicrobial agents. eurekaselect.com

Potential Anti-inflammatory Activity: The α,β-unsaturated carbonyl system, which can be formed from α-halocarbonyl compounds, is a feature present in many natural products with anti-inflammatory properties. nih.gov While the exact mechanism can vary, these compounds can modulate inflammatory pathways. The synthesis of various amide derivatives has been shown to yield compounds with potent anti-inflammatory activity. nih.gov Derivatives of aryl propionic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Although this compound is not a direct analogue, the exploration of its derivatives for anti-inflammatory effects is a plausible research direction.

| Potential Bioactivity | Rationale Based on Analogous Compounds | Key Structural Features |

| Antimicrobial | α-chlorocarbonyl and amide moieties are present in known antimicrobial agents. | α-chloro ketone, Amide |

| Anti-inflammatory | α,β-unsaturated carbonyl systems and amide functionalities are found in anti-inflammatory compounds. | Potential for α,β-unsaturation, Amide |

Utilization as a Versatile Chemical Reagent

Beyond its role as a scaffold, this compound can be considered a versatile chemical reagent due to its multiple reactive sites. The α-chloro ketone can act as an electrophile in reactions with various nucleophiles. The carboxylic acid and amide groups can participate in a wide range of condensation and derivatization reactions. This multifunctionality allows for its use in the synthesis of complex molecular architectures through sequential or one-pot reactions. Chiral amino acids, in general, are highly valued as versatile tools in the synthesis of pharmaceuticals and fine chemicals. researchgate.net The specific combination of functional groups in this compound makes it a potentially useful, though currently under-explored, reagent in the synthetic chemist's toolbox.

Role in Carboxylic Acid Protection Strategies (by analogy with related compounds)

The amide functionality is known for its stability compared to esters, making it a potential protecting group for carboxylic acids under conditions where esters might be labile. khanacademy.orgyoutube.com While the direct use of this compound for this purpose is not documented, the principle can be illustrated by analogy. In peptide synthesis, for example, the carboxamide group at the C-terminus is significantly more robust than an ester linkage. luxembourg-bio.com The amide in this compound could similarly mask a carboxylic acid. The challenge lies in the mild and selective cleavage of this amide to regenerate the carboxylic acid. The presence of the α-chloro substituent might offer unique cleavage possibilities not available to simple amides, potentially through intramolecular cyclization or rearrangement pathways under specific conditions.

Tool for Exploring Novel Synthetic Methodologies and Chemical Transformations

The unique combination of functional groups in this compound makes it a potentially valuable tool for exploring new synthetic methods. The α-chloro-β-amido acid scaffold can be seen as a variant of α-halo carbonyl compounds, which are versatile building blocks in organic synthesis. nih.gov

The reactivity of the C-Cl bond allows for the introduction of various substituents, leading to a diverse array of substituted amino acid derivatives. For instance, nucleophilic displacement of the chloride could lead to the synthesis of novel β-substituted aspartic acid amides.

Furthermore, the molecule can be considered a type of β-dicarbonyl compound analogue, which are known for their utility in forming C-C bonds via their enolates. pressbooks.pubyoutube.com By analogy, deprotonation at the α-position could generate a reactive enolate, which could then be alkylated or used in other condensation reactions, providing a pathway to complex, non-proteinogenic amino acids. The interplay between the different functional groups could lead to novel cascade reactions or rearrangements, making this compound a fertile ground for methodological exploration in organic chemistry.

Mechanistic Investigations and Biochemical Pathway Interactions

Molecular Target Identification and Binding Studies

The precise molecular targets of 3-Amino-2-chloro-3-oxopropionic acid are not extensively documented in publicly available research. However, based on its structural similarity to endogenous amino acids and the known reactivity of α-halo carbonyl compounds, potential targets can be inferred. The primary mode of interaction is likely to involve binding to the active sites of enzymes that process amino acids.

Computational docking studies could provide valuable insights into the potential binding modes and affinities of this compound with various enzymes. Such studies would typically involve generating a 3D model of the compound and virtually screening it against a library of protein structures, particularly those of aminotransferases, racemases, and dehydrogenases. The predicted binding energy and the nature of the interactions (e.g., hydrogen bonding, electrostatic interactions, and hydrophobic contacts) with key active site residues would help in identifying high-probability targets.

Enzyme-Substrate Interactions and Potential Enzyme Inhibition Studies

The structural analogy of this compound to natural amino acids like alanine (B10760859) and aspartate suggests its potential to interact with enzymes involved in amino acid metabolism. A significant body of research exists on the inhibition of such enzymes by related halogenated amino acid analogs.

One of the most well-documented targets for β-chloro-α-amino acids is alanine racemase . This enzyme is crucial for bacterial cell wall synthesis as it catalyzes the interconversion of L-alanine and D-alanine. nih.govplos.orgnih.gov The inhibition of alanine racemase by compounds like β-chloro-L-alanine is often time-dependent and irreversible, characteristic of a "suicide" or "mechanism-based" inhibitor. nih.gov The chloro-substituted amino acid binds to the enzyme's active site, and during the catalytic process, the enzyme itself activates the inhibitor, leading to the formation of a reactive intermediate that covalently modifies and inactivates the enzyme.

Another potential target is D-amino acid oxidase (DAAO) , a flavoenzyme that catalyzes the oxidative deamination of D-amino acids. nih.gov While direct inhibition studies with this compound are lacking, various small molecules are known to inhibit DAAO. nih.govnih.gov Given that D-alanine is a substrate for DAAO, its chlorinated analog could potentially act as a competitive inhibitor or an inactivator.

Aminotransferases, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), are also plausible targets due to their role in transferring amino groups. The inhibition of these enzymes by structurally similar compounds has been reported, suggesting a potential competitive inhibition mechanism. nih.gov

Table 1: Potential Enzyme Targets for this compound and Known Inhibitors

| Enzyme | Function | Known Inhibitors (Analogs) | Potential Inhibition Mechanism |

| Alanine Racemase | Interconversion of L- and D-alanine | β-chloro-L-alanine, D-cycloserine | Mechanism-based (suicide) inhibition |

| D-Amino Acid Oxidase (DAAO) | Oxidative deamination of D-amino acids | Benzoate, 5-chloro-benzo[d]isoxazol-3-ol (CBIO) | Competitive inhibition |

| Alanine Aminotransferase (ALT) | Transfer of amino group from alanine | L-cycloserine, β-Nitropropionic acid | Competitive inhibition |

| Aspartate Aminotransferase (AST) | Transfer of amino group from aspartate | L-2-amino-4-methoxy-trans-but-3-enoic acid | Irreversible inhibition |

This table is based on data for analogous compounds and represents potential interactions.

Influence on Metabolic Pathways (e.g., Amino Acid Metabolism)

By targeting key enzymes, this compound has the potential to significantly influence amino acid metabolism. The inhibition of alanine racemase, for instance, would primarily affect bacterial metabolic pathways by disrupting peptidoglycan synthesis, a cornerstone of bacterial cell wall integrity. plos.org

In mammalian systems, the potential inhibition of aminotransferases could have broader metabolic consequences. ALT and AST are central to the Krebs cycle and gluconeogenesis, linking amino acid and carbohydrate metabolism. Inhibition of these enzymes could disrupt the flow of metabolites, affecting energy production and the synthesis of glucose from non-carbohydrate precursors. nih.govnih.gov For example, the inhibition of ALT can impede the conversion of alanine to pyruvate (B1213749), a key entry point into the citric acid cycle.

Furthermore, the metabolism of this compound itself could lead to the formation of reactive intermediates. The transamination of the related compound 2-amino-3-phosphonopropionic acid has been shown to produce 3-phosphonopyruvic acid, indicating that a similar metabolic fate could be possible for its chlorinated counterpart, potentially leading to the formation of 2-chloro-3-oxopropanoic acid. nih.gov The metabolic fate of halogenated hydrocarbons can be complex and is an important area for further investigation.

Structure-Activity Relationship (SAR) Studies for Bioactive Potential

The biological activity of this compound is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies, often employing computational methods like Quantitative Structure-Activity Relationship (QSAR) analysis, can help to understand how modifications to the molecule affect its bioactivity. nih.gov

The core structure of this compound features an amino group, a chloro substituent, and a carboxylic acid. The effects of modifying these substituents can be predicted based on general principles of medicinal chemistry and studies on related compounds.

Halogen Substituent: The nature of the halogen at the α-position can significantly impact activity. Generally, the reactivity of α-halo ketones follows the order I > Br > Cl > F. Therefore, substituting the chlorine with bromine or iodine might enhance its reactivity as an enzyme inhibitor, though this could also increase non-specific toxicity. Fluorine, being more electronegative and forming a stronger bond with carbon, might lead to a more stable, but potentially less reactive, inhibitor. nih.gov

Amino Group: The primary amino group is crucial for recognition by amino acid-metabolizing enzymes. N-alkylation or acylation of the amino group would likely alter its binding properties and could either decrease or, in some cases, redirect its activity towards different enzymes. Bioisosteric replacement of the amide bond in related compounds with structures like 1,2,3-triazoles has been shown to improve metabolic stability while retaining biological activity. drughunter.comnih.govchemrxiv.org

Carboxylic Acid: The carboxylate group is a key recognition element for many enzymes. Esterification or conversion to an amide would change the charge and hydrogen bonding capabilities, likely reducing its affinity for enzymes that bind the free carboxylate.

Table 2: Predicted Effects of Substituent Modifications on the Bioactivity of this compound

| Position of Modification | Type of Modification | Predicted Effect on Activity | Rationale |

| α-position | Replacement of Cl with Br or I | Potential increase in inhibitory potency | Weaker C-X bond, better leaving group |

| α-position | Replacement of Cl with F | Potential decrease in reactivity | Stronger C-F bond, less prone to cleavage |

| Amino Group (N-terminus) | Alkylation or Acylation | Likely decrease in affinity for amino acid enzymes | Steric hindrance and loss of key H-bonding |

| Carboxylic Acid | Esterification or Amidation | Likely decrease in affinity for target enzymes | Loss of negative charge and H-bonding capacity |

This table presents hypothetical SAR based on general chemical principles and data from related compounds.

The α-carbon of this compound is a chiral center, meaning the compound can exist as two enantiomers (R and S). Stereochemistry is often a critical determinant of biological activity, as enzymes are chiral macromolecules and typically show a strong preference for one enantiomer of a substrate or inhibitor. nih.govacs.org

For instance, the inhibition of alanine racemase by β-chloro-alanine is stereospecific, with the L-enantiomer being the active inhibitor. nih.gov This is because the enzyme's active site is shaped to specifically accommodate the L-configuration. Similarly, D-amino acid oxidase specifically acts on D-amino acids, and therefore would be expected to interact preferentially with the D-enantiomer of a potential inhibitor. nih.gov

The stereoselective synthesis of specific enantiomers of halogenated amino acids is an active area of research, as it allows for the development of more specific and potent enzyme inhibitors with potentially fewer off-target effects. mdpi.comnih.gov Any investigation into the biological activity of this compound would need to consider the separate activities of its R and S enantiomers to fully understand its therapeutic potential and toxicological profile.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (by analogy with related chlorinated compounds)

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule that are governed by its electronic structure. For 3-Amino-2-chloro-3-oxopropionic acid, methods such as Density Functional Theory (DFT) can be employed to predict its molecular geometry, orbital energies, and charge distribution. By analogy with computational studies on other chlorinated amino acids and peptides, we can infer key aspects of its reactivity. rsc.org

Studies on the chlorination of amino acids like tyrosine have utilized quantum chemical computations to determine the most probable sites of reaction. rsc.org These studies often correlate calculated properties, such as Natural Population Analysis (NPA) charges and Frontier Molecular Orbital (FMO) energies (HOMO and LUMO), with experimentally observed reactivity. For this compound, similar calculations would likely reveal the influence of the electron-withdrawing chlorine atom and the amide and carboxylic acid groups on the molecule's electrophilic and nucleophilic centers.

Table 1: Predicted Electronic Properties of this compound and Potential Reactivity Sites (Inferential)

| Molecular Property | Predicted Value/Characteristic | Implication for Reactivity |

| HOMO Energy | Moderately low | Indicates moderate nucleophilic character, likely centered on the nitrogen and oxygen atoms. |

| LUMO Energy | Low | Suggests susceptibility to nucleophilic attack, particularly at the carbonyl carbons and the carbon bearing the chlorine atom. |

| NPA Charge on C2 | Positive | The carbon atom bonded to chlorine is expected to be electrophilic due to the inductive effect of the halogen. |

| NPA Charge on Carbonyl C's | Positive | The carbonyl carbons of the amide and carboxylic acid groups are also significant electrophilic sites. |

| NPA Charge on N | Negative | The nitrogen atom of the amide group is a likely site for electrophilic attack or protonation. |

These calculations can help in predicting how this compound might behave in various chemical environments. For instance, the predicted electrophilicity of the C2 carbon suggests it could be a target for nucleophilic substitution reactions, a common pathway for the metabolism or detoxification of chlorinated compounds.

Molecular Dynamics Simulations of Compound-Target Interactions (Inferential)

An inferential MD simulation of this compound with a hypothetical protein target, for instance, an enzyme it might inhibit, would involve several steps. First, a high-quality 3D model of the compound and the target protein would be generated. The compound would then be "docked" into the active site of the protein to predict a plausible binding orientation. nih.gov Following docking, the entire system (protein, ligand, and surrounding solvent molecules) would be subjected to MD simulations. nih.gov

These simulations would track the movements of every atom in the system over a period of nanoseconds to microseconds, governed by a force field that describes the interatomic forces. nih.gov The resulting trajectory would provide insights into:

Binding Stability: Whether the compound remains stably bound to the active site or dissociates.

Key Interactions: Identification of specific hydrogen bonds, electrostatic interactions, or van der Waals contacts that stabilize the complex.

Conformational Changes: How the protein and the ligand change their shapes to accommodate each other.

For example, MD simulations could reveal if the chlorine atom of this compound forms specific halogen bonds with aromatic residues in the binding pocket, a type of interaction known to be important for the activity of some chlorinated natural products. nih.gov

Table 2: Hypothetical Parameters and Outputs of an MD Simulation for this compound with a Target Protein (Inferential)

| Simulation Parameter | Example Value | Information Gained |

| Simulation Time | 500 ns | Assessment of long-term binding stability. |

| Force Field | AMBER, CHARMM | Accurate representation of interatomic forces. |

| Solvent Model | TIP3P Water | Mimics physiological conditions. |

| Analysis Metric | RMSD, RMSF | Quantifies conformational stability of the protein and ligand. |

| Analysis Metric | Hydrogen Bond Analysis | Identifies key polar interactions driving binding affinity. |

Mechanistic Pathways Elucidation Through Computational Modeling (Inferential)

Computational modeling can be a powerful tool for elucidating the step-by-step mechanisms of chemical reactions, including enzyme-catalyzed reactions. For this compound, this could involve modeling its interaction with a target enzyme to understand how it might act as an inhibitor or a substrate.

By combining quantum mechanics and molecular mechanics (QM/MM) methods, a detailed picture of the reaction pathway can be constructed. In a QM/MM simulation, the reacting species (the compound and the key amino acid residues in the active site) are treated with a high level of quantum chemical theory, while the rest of the protein and solvent are modeled using a more computationally efficient classical force field.

This approach could be used to investigate, for example, the mechanism of covalent inhibition of an enzyme by this compound. The simulation could model the nucleophilic attack of an active site residue (e.g., a cysteine or serine) on the electrophilic C2 carbon of the compound, leading to the displacement of the chloride ion and the formation of a covalent bond. The computational model would allow for the calculation of the energy barriers (activation energies) for each step of the proposed mechanism, providing a quantitative assessment of its feasibility.

Such computational studies on the chlorination of other amino acids have helped to understand the formation of various by-products by mapping out the reaction pathways and their associated rate constants. researchgate.netfigshare.com A similar approach for this compound could predict its metabolic fate or its mechanism of action as a potential therapeutic agent.

Comparative Studies and Analogous Compound Research

Structural and Reactivity Comparisons with Related Alpha-Halogenated Carboxylic Acids (e.g., 3-chloro-2-oxopropanoic acid)

The presence of a chlorine atom at the alpha position to a carbonyl group significantly influences the reactivity of carboxylic acids. The reactivity of α-haloketones is heightened by the inductive effect of the carbonyl group, which polarizes the carbon-halogen bond and increases the electrophilicity of the α-carbon. nih.gov This principle of enhanced reactivity at the α-carbon is a key characteristic of α-halogenated carbonyl compounds. nih.govfiveable.me

When comparing 3-Amino-2-chloro-3-oxopropionic acid with 3-chloro-2-oxopropanoic acid, the primary structural difference is the presence of an amino group in the former. This amino group can exert both electronic and steric effects. Electronically, the nitrogen atom's lone pair can influence the electron density of the molecule. The reactivity of α-halo-carbonyl compounds is generally ranked with the order of the halogen being I > Br > Cl > F. nih.gov

Table 1: Structural Comparison of Alpha-Halogenated Carboxylic Acids

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Groups |

| This compound | C₃H₄ClNO₃ | 137.52 nih.gov | Carboxylic acid, Amide, α-chloro |

| 3-chloro-2-oxopropanoic acid | C₃H₃ClO₃ | 122.51 nih.gov | Carboxylic acid, Ketone, α-chloro |

This table presents a comparison of the fundamental properties of this compound and a related alpha-halogenated carboxylic acid.

Evaluation Against Beta-Amino Acid Analogs and Alpha-Keto Esters (e.g., Ethyl 2-chloro-3-oxopropanoate, 3-Amino-3-(2-chlorophenyl)propionic Acid)

Beta-amino acids and their derivatives are of significant interest in medicinal chemistry. acs.org For instance, (R)-3-Amino-3-(2-chlorophenyl)propionic acid is a versatile building block in the synthesis of pharmaceuticals, particularly for neurological disorders, and has potential applications in agrochemicals. chemimpex.com The presence of a chlorophenyl group enhances its interaction with biological targets. chemimpex.com The structural similarity of this compound to such beta-amino acid analogs suggests its potential as a precursor or scaffold in the development of new bioactive molecules.

Alpha-keto esters, such as Ethyl 2-chloro-3-oxopropanoate, are also valuable synthetic intermediates. lookchem.comuni.luchemspider.comsynquestlabs.comnotachem.com The reactivity of the α-chloro position allows for various nucleophilic substitution reactions, making these compounds useful in constructing more complex molecular architectures. fiveable.me The combination of an α-chloro atom and an ester functional group in Ethyl 2-chloro-3-oxopropanoate provides a different set of reaction possibilities compared to the carboxylic acid and amide functionalities in this compound.

Table 2: Comparison with Beta-Amino Acid Analogs and Alpha-Keto Esters

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Class | Potential Application |

| This compound | C₃H₄ClNO₃ | 137.52 nih.gov | α-chloro, β-amino acid derivative | Synthetic Intermediate |

| Ethyl 2-chloro-3-oxopropanoate | C₅H₇ClO₃ | 150.56 lookchem.com | α-keto ester | Synthetic Intermediate |

| 3-Amino-3-(2-chlorophenyl)propionic Acid | C₉H₁₀ClNO₂ | 199.63 nih.gov | β-amino acid | Pharmaceutical and Agrochemical Intermediate chemimpex.com |

This table provides a comparative overview of this compound with a beta-amino acid analog and an alpha-keto ester, highlighting their classifications and potential uses.

Impact of Functional Group Variations on Synthetic Utility and Biological Relevance

The synthetic utility and biological relevance of a molecule are intrinsically linked to its functional groups. In this compound, the interplay between the carboxylic acid, the primary amide, and the α-chloro group defines its chemical character.

The presence of both an amino group and a chloro group on the propionic acid backbone creates multiple reactive sites. The α-chloro group is susceptible to nucleophilic substitution, a common strategy for forming new carbon-carbon or carbon-heteroatom bonds. fiveable.me The amino and carboxylic acid groups provide sites for peptide coupling and other derivatizations, making the molecule a potentially versatile building block in combinatorial chemistry and drug discovery.

The biological relevance of halogenated amino acids is well-documented, with many natural and synthetic halogenated compounds exhibiting antimicrobial or other therapeutic properties. nih.gov Reactive halogen species can react with various amino acids, leading to halogenated derivatives that may have altered biological functions. nih.gov The specific combination of functional groups in this compound suggests that it could be explored for its own biological activity or serve as a synthon for more complex, biologically active molecules.

Future Directions and Emerging Research Avenues

Development of Greener and More Sustainable Synthetic Routes

The chemical industry is increasingly shifting towards green and sustainable practices, a trend that directly influences the future of synthesizing compounds like 3-Amino-2-chloro-3-oxopropionic acid. Traditional synthetic routes for related chlorinated amino-heterocycles have often involved reagents and conditions with significant environmental drawbacks. For instance, the synthesis of 2-chloro-3-aminopyridine has historically utilized hydrogen peroxide with hydrochloric acid or gaseous chlorine, methods that can lead to over-chlorination and generate substantial waste. google.comgoogle.com The production of pregabalin, another modified amino acid, originally suffered from low atom economy and high levels of organic waste. nih.gov

Exploration of Novel Biocatalytic Applications for Stereoselective Synthesis

The presence of a chiral center in this compound makes stereoselectivity a critical aspect of its synthesis, particularly for pharmaceutical applications where a single enantiomer is often responsible for the desired therapeutic effect. researchgate.net Biocatalysis stands out as a powerful tool for achieving high enantioselectivity. nih.govresearchgate.netnih.gov Future research will heavily focus on discovering and engineering enzymes capable of producing specific stereoisomers of this compound and its derivatives.

The asymmetric synthesis of N-functionalized amino acids and other chiral molecules has been successfully demonstrated using a variety of biocatalysts. nih.gov Enzymes such as ketoreductases, transaminases, amine dehydrogenases, and lipases have proven effective in producing optically pure products. nih.govnih.govfigshare.com For example, the reductive amination of α-keto acids using amino acid dehydrogenases is a well-established method for creating chiral amino acids with high enantioselectivity. mdpi.com Similarly, ketoreductases have been used to synthesize key chiral intermediates for pharmaceuticals through the stereoselective reduction of keto groups. mdpi.com

Future work will likely involve screening diverse microbial sources for novel enzymes or engineering existing ones to accept this compound or its precursors as substrates. The combination of different catalytic methods, such as chemoenzymatic cascades, where a chemical reaction is followed by a biocatalytic step in a one-pot process, also holds significant promise for the efficient and stereoselective synthesis of complex chiral molecules derived from this scaffold.

Table 1: Biocatalytic Approaches for Stereoselective Synthesis

| Enzyme Class | Application in Chiral Synthesis | Potential Relevance for this compound |

|---|---|---|

| Ketoreductases (KREDs) | Asymmetric reduction of ketones to produce chiral alcohols. mdpi.com | Stereoselective reduction of a corresponding keto-precursor to generate a specific chiral center. |

| Amino Acid Dehydrogenases | Reductive amination of α-keto acids to form chiral amino acids. mdpi.com | Synthesis of specific enantiomers of amino acid derivatives starting from a keto-acid analog. |

| Transaminases (TAs) | Asymmetric synthesis of chiral amines from prochiral ketones. nih.gov | Introduction of an amino group with specific stereochemistry. |

| Lipases | Kinetic resolution of racemic esters to isolate a single enantiomer. nih.govfigshare.com | Resolution of a racemic mixture of this compound esters. |

Advanced Mechanistic Characterization Techniques for Biological Interactions

To fully understand the potential of this compound as a bioactive agent, it is crucial to elucidate its mechanism of action at a molecular level. Future research will employ advanced analytical techniques to characterize the interactions between this compound and its biological targets, such as proteins and enzymes.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. 1H and 13C NMR can provide detailed information about the chemical environment of atoms within the molecule and how it changes upon binding to a biological partner. mdpi.commdpi.com These techniques can reveal intra- and intermolecular interactions, such as hydrogen bonding, which are fundamental to molecular recognition. mdpi.com Solid-state NMR can also be used to monitor chemical rearrangements and interactions directly in a solid or semi-solid phase. researchgate.net

Mass Spectrometry (MS) , particularly when coupled with covalent labeling techniques (CL-MS), offers another avenue for investigation. nih.gov CL-MS can identify the specific amino acid residues on a protein that interact with a small molecule, providing valuable information about binding sites and conformational changes. nih.gov By comparing the modification patterns of a protein in the presence and absence of the compound, researchers can map out the interaction interface. nih.gov

Table 2: Mechanistic Characterization Techniques

| Technique | Information Provided | Application to this compound |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Provides data on molecular structure and intra-/intermolecular interactions (e.g., hydrogen bonding). mdpi.com | Determining the 3D structure of the compound bound to its biological target and identifying key interaction points. |

| Covalent Labeling-Mass Spectrometry (CL-MS) | Identifies specific amino acid residues at the binding interface of a protein-ligand complex. nih.gov | Mapping the binding site on a target protein and understanding how the compound induces conformational changes. |

| Infrared (IR) Spectroscopy | Reveals the presence of specific functional groups and their bonding environments. mdpi.com | Confirming the functional groups involved in binding interactions with a biological target. |

Expanding the Scope of Bioactive Molecule Design Utilizing the Core Scaffold

The structure of this compound, featuring a carboxylic acid, an amide, and a reactive chloro group, makes it a "versatile small molecule scaffold." cymitquimica.com A scaffold in medicinal chemistry is a core molecular structure that can be systematically modified to create a library of related compounds, which can then be screened for biological activity. mdpi.com The future of research in this area will involve using this compound as a starting point for the rational design and synthesis of new bioactive molecules.

Heterocyclic compounds are of great significance in pharmaceutical chemistry, with many drugs containing such structures. mdpi.com Research has shown that derivatives of scaffolds like 2-aminobenzothiazole, 3-aminopyrazine-2-carboxamide, and 2-amino-3-cyanopyridine (B104079) possess a wide range of biological activities, including antibacterial and antifungal properties. mdpi.commdpi.comekb.eg

A forward-looking research program would involve the synthesis of a diverse library of derivatives by modifying the functional groups of the this compound scaffold. For example, the carboxylic acid and amide groups could be reacted with various amines and alcohols, while the chlorine atom could be substituted with different nucleophiles to introduce a wide range of chemical functionalities. These new derivatives would then be subjected to high-throughput screening against various biological targets, such as enzymes, receptors, and microbial strains, to identify lead compounds for the development of new therapeutic agents. mdpi.commdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.